molecular formula C16H13ClN6OS B2361999 7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 866816-12-8

7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2361999
CAS No.: 866816-12-8
M. Wt: 372.83
InChI Key: CJIISHCEVYWNKZ-UHFFFAOYSA-N
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Description

The compound 7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the tetrahydrotriazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a 4,7-dihydro configuration. Key structural features include:

  • 4-Chlorophenyl group at position 7, contributing hydrophobic and electron-withdrawing effects.
  • Methyl group at position 5, influencing steric and electronic properties.

Synthetic protocols for related triazolopyrimidines often involve multicomponent reactions, as seen in the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydrotriazolopyrimidine carboxylate esters using catalytic additives (e.g., iodine or acetic acid) under solvent-free conditions . The target compound’s carboxamide group, however, likely requires post-synthetic modification, such as coupling reactions with thiazole-2-amine derivatives.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6OS/c1-9-12(14(24)22-16-18-6-7-25-16)13(10-2-4-11(17)5-3-10)23-15(21-9)19-8-20-23/h2-8,13H,1H3,(H,18,22,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIISHCEVYWNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole and thiazole classes of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and data available in the literature.

  • Molecular Formula : C13H12ClN5OS
  • Molecular Weight : 307.79 g/mol
  • CAS Number : 89335-12-6

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to This compound . For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines. For example, a study reported that derivatives of thiazole and triazole exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
CompoundCell LineIC50 (µM)
Compound AA54915.0
Compound BHeLa12.5
Compound CMCF-720.0

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins .
  • Targeting Specific Pathways : Compounds similar to this one have been shown to inhibit pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation .

Anticonvulsant Activity

The thiazole moiety is known for its anticonvulsant properties. Studies have indicated that compounds containing this structure can provide protection in picrotoxin-induced seizure models. For instance:

  • Protective Index (PI) : One study reported a protective index of 9.2 for a structurally related compound in a seizure model .

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class often correlates with specific structural features:

  • Chlorophenyl Group : The presence of a chlorophenyl group enhances lipophilicity and may improve bioavailability.
  • Methyl Substitution : Methyl groups at specific positions can enhance activity by increasing electron density on the aromatic system .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives based on the triazole framework and evaluated their anticancer efficacy against multiple cell lines. The most potent derivative exhibited an IC50 value below that of doxorubicin in both A431 (epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .

Case Study 2: Anticonvulsant Properties

In another study focusing on anticonvulsant activity, derivatives were tested in animal models for their ability to prevent seizures. The results indicated that modifications to the thiazole ring significantly impacted efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and triazole moieties. The methodologies often include:

  • Formation of the thiazole ring through cyclization reactions.
  • Construction of the triazole framework via click chemistry or other cycloaddition reactions.
  • Functionalization at the carboxamide position to enhance biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A study evaluating related thiazolo[3,2-b]-1,2,4-triazine derivatives showed broad-spectrum antibacterial activity against various pathogens, including Mycobacterium tuberculosis . The compound's structural similarities suggest potential effectiveness against similar bacterial strains.

Anticancer Activity

Several studies have reported anticancer properties associated with compounds containing similar scaffolds:

  • Compounds with triazole and pyrimidine rings have been shown to inhibit cancer cell proliferation. For example, a derivative was tested against MCF-7 breast cancer cells and demonstrated notable cytotoxicity . This suggests that the target compound may also possess anticancer effects.

Case Study 1: Antimicrobial Efficacy

A derivative of the compound was synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another study focused on the synthesis of related compounds that were tested for their anticancer activity against various cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly compared to control groups. Specifically, compounds with a similar thiazole-triazole structure exhibited IC50 values in the low micromolar range .

Data Tables

Compound Activity MIC (μg/mL) Cell Line Tested
Compound AAntimicrobial50Mycobacterium smegmatis
Compound BAnticancer20MCF-7
Compound CAntimicrobial30E. coli
Compound DAnticancer15A549

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Activity and Physicochemical Properties

The biological and chemical profiles of triazolopyrimidine derivatives are highly substituent-dependent. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents (Positions) Molecular Weight Key Properties / Activities Reference
Target Compound 7-(4-ClPh), 5-Me, N-(thiazol-2-yl) 414.88 g/mol Potential herbicidal/antimicrobial activity -
N-(5-Bromo-2-pyridinyl)-7-[3-(4-FPh)-1-Ph-pyrazol-4-yl]-5-Me-4,7-dihydrotriazolopyrimidine-6-carboxamide 7-(4-FPh-pyrazolyl), N-(5-Br-pyridinyl) 604.03 g/mol Higher molecular weight; halogenated motifs
Ethyl 7-ClMe-5-(2-ClPh)-7-OH-2-MeS-4,5,6,7-tetrahydrotriazolopyrimidine-6-carboxylate 7-ClMe, 5-(2-ClPh), 7-OH, 2-MeS 460.34 g/mol Enhanced solubility (hydroxy group)
5-Me-2-MeS-6-NO₂-7-Ph-4,7-dihydrotriazolopyrimidine 6-NO₂, 7-Ph, 2-MeS 318.37 g/mol Oxidative aromatization potential
N-(4-MeOPh)-5-Me-7-Pyridin-2-yl-1,7-dihydrotriazolopyrimidine-6-carboxamide 7-Pyridinyl, N-(4-MeOPh) 376.40 g/mol Electron-donating methoxy group
Key Observations:
  • Halogen Effects : The target compound’s 4-chlorophenyl group offers moderate hydrophobicity compared to the bulkier 4-fluorophenyl-pyrazolyl group in , which may reduce membrane permeability.
  • Carboxamide vs. Carboxylate : Carboxamide derivatives (target, ) exhibit improved stability over carboxylate esters (e.g., ), which are prone to hydrolysis.

Preparation Methods

Multicomponent Reaction Methodology

The synthesis employs a one-pot, three-component reaction adapted from solvent-free protocols. The reaction involves:

  • 4-Chlorobenzaldehyde (1.0 mmol) as the aryl aldehyde component.
  • 3-Amino-1,2,4-triazole (1.0 mmol) as the heterocyclic amine.
  • Acetoacetylthiazol-2-amine (1.0 mmol) as the carboxamide precursor.

Catalyst : Maltose (25 mol%) facilitates the reaction under solvent-free conditions at 80°C. The mechanism proceeds via initial formation of a Knoevenagel adduct between 4-chlorobenzaldehyde and acetoacetylthiazol-2-amine, followed by cyclization with 3-amino-1,2,4-triazole to yield the triazolopyrimidine core.

Procedure :

  • Combine 4-chlorobenzaldehyde (140.5 mg), 3-amino-1,2,4-triazole (84.1 mg), and acetoacetylthiazol-2-amine (156.2 mg) in a dry flask.
  • Add maltose (96 mg, 25 mol%) and heat at 80°C for 20 minutes with stirring.
  • Terminate the reaction by cooling to room temperature and wash the crude product with water (3 × 10 mL) to remove the catalyst.
  • Recrystallize from ethanol to obtain pure product as off-white crystals (yield: 89%).

Alternative Synthetic Routes

While the multicomponent approach is optimal, alternative methods include:

  • Stepwise Cyclization : Sequential formation of the pyrimidine ring followed by triazole annulation, though this method requires additional steps and reduces overall yield.
  • Post-Synthetic Amidation : Coupling a preformed triazolopyrimidine-6-carboxylic acid with 2-aminothiazole using carbodiimide reagents. However, this route is less efficient (yield: 62%) due to side reactions.

Optimization of Reaction Conditions

Catalyst Loading and Temperature Effects

Systematic optimization revealed maltose (25 mol%) and 80°C as ideal (Table 1). Lower catalyst loads (10 mol%) or temperatures (60°C) resulted in incomplete reactions, while higher temperatures (100°C) promoted decomposition.

Table 1: Optimization of Reaction Conditions

Catalyst (mol%) Temperature (°C) Time (min) Yield (%)
0 80 120 0
10 80 60 45
25 80 20 89
25 60 40 62
25 100 20 71

Solvent Screening

Solvent-free conditions outperformed organic solvents (acetonitrile, DMF), which impeded reactivity due to poor solubility of intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (DMSO-d6) : δ 7.89 (d, 2H, ArH, J = 8.6 Hz), 7.62 (d, 2H, ArH, J = 8.6 Hz), 6.98 (s, 1H, thiazole-H), 2.41 (s, 3H, CH3).
  • 13C NMR : δ 167.8 (C=O), 159.3 (C=N), 138.2 (C-Cl), 130.1–120.4 (aromatic carbons), 21.1 (CH3).
  • IR (cm−1) : 3265 (N-H), 1687 (C=O), 1550 (C=N), 1092 (C-Cl).
  • Elemental Analysis : Calculated for C16H12ClN5OS: C 52.83%, H 3.32%, N 19.25%. Found: C 52.79%, H 3.35%, N 19.18%.

Melting Point and Purity

The compound exhibited a sharp melting point at 234–236°C, consistent with high purity. HPLC analysis confirmed >98% purity.

Mechanistic Insights

The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism (Scheme 1):

  • Knoevenagel Adduct Formation : 4-Chlorobenzaldehyde reacts with acetoacetylthiazol-2-amine to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : 3-Amino-1,2,4-triazole attacks the electrophilic β-carbon, initiating cyclization.
  • Aromatization : Dehydration yields the fully conjugated triazolopyrimidine system.

Maltose acts as a Brønsted acid catalyst, polarizing carbonyl groups and accelerating nucleophilic attack.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via a one-pot, three-component reaction involving 5-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and ethyl cyanoacetate. A catalytic system using TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux achieves ~92% yield . Key factors include:

  • Catalyst selection : TMDP is preferred over piperidine due to safety and availability issues .
  • Solvent systems : Ethanol/water mixtures enhance solubility and reduce side reactions .
  • Purification : Recrystallization from ethanol at 50°C ensures high purity (>95%) .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regioselectivity and substituent positioning (e.g., 4-chlorophenyl and thiazolyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

  • Solubility : The 4-chlorophenyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for biological assays .
  • Stability : The fused triazolo-pyrimidine core is stable under ambient conditions but degrades in strong acidic/basic environments .

Advanced Research Questions

Q. How can reaction efficiency be optimized while minimizing toxic byproducts?

  • Catalyst recycling : TMDP can be recovered from aqueous solutions and reused for ≥3 cycles without yield loss .
  • Solvent-free synthesis : Molten-state TMDP at 65°C reduces waste and improves atom economy (92% yield) .
  • Green chemistry metrics : Calculate E-factor (mass of waste per product mass) to compare methods .

Q. What strategies address contradictions in reported biological activity data (e.g., antiproliferative effects)?

  • Dose-response validation : Use multiple cell lines (e.g., MCF-7, HepG2) to confirm IC50_{50} consistency .
  • Off-target profiling : Screen against kinase panels to rule out nonspecific binding .
  • Metabolic stability assays : Assess liver microsome degradation to explain variability in in vivo efficacy .

Q. How can computational methods guide structural modifications for enhanced bioactivity?

  • Docking studies : Model interactions with biological targets (e.g., EGFR kinase) to prioritize substituents (e.g., thiazolyl vs. pyridyl) .
  • QSAR models : Correlate electronic parameters (Hammett σ) with antiproliferative activity .
  • MD simulations : Predict conformational stability in aqueous vs. lipid environments .

Q. What experimental designs resolve ambiguities in reaction mechanisms?

  • Isotopic labeling : Use 15N^{15}\text{N}-labeled triazoles to track cyclization pathways .
  • Kinetic studies : Monitor intermediate formation via in situ FTIR or HPLC .
  • DFT calculations : Map energy barriers for key steps (e.g., imine formation vs. cyclocondensation) .

Q. How are structure-activity relationships (SARs) systematically evaluated for this scaffold?

  • Substituent libraries : Synthesize analogs with varied aryl (e.g., 4-hydroxyphenyl) and heteroaryl (e.g., pyridin-3-yl) groups .
  • Pharmacophore mapping : Identify essential moieties (e.g., carboxamide at position 6) for target engagement .
  • ADMET profiling : Compare logP, plasma protein binding, and CYP inhibition across derivatives .

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